(+)-Dihydrocarveol

Catalog No.
S564303
CAS No.
22567-21-1
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Dihydrocarveol

CAS Number

22567-21-1

Product Name

(+)-Dihydrocarveol

IUPAC Name

(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m0/s1

InChI Key

KRCZYMFUWVJCLI-GUBZILKMSA-N

SMILES

CC1CCC(CC1O)C(=C)C

Canonical SMILES

CC1CCC(CC1O)C(=C)C

Isomeric SMILES

C[C@H]1CC[C@@H](C[C@@H]1O)C(=C)C

(+)-Dihydrocarveol is a bicyclic monoterpenoid alcohol, specifically a derivative of carveol. It possesses a unique structure characterized by a cyclohexanol framework, which contributes to its distinct physical and chemical properties. The compound is known for its pleasant odor, often described as minty or camphoraceous, making it valuable in the fragrance and flavor industries. Its molecular formula is C_{10}H_{18}O, and it has a molecular weight of approximately 154.25 g/mol.

Scientific research on (+)-Dihydrocarveol has explored its potential applications in various fields, including:

  • Antimicrobial activity

    Studies have investigated the potential of (+)-Dihydrocarveol to inhibit the growth of various bacteria and fungi. Some research suggests that it may be effective against foodborne pathogens and other microorganisms [].

  • Insecticidal activity

    (+)-Dihydrocarveol has been shown to exhibit insecticidal properties against certain insect pests. Research is ongoing to explore its potential as a natural insecticide [].

  • Biological activity

    Studies have investigated the potential biological activities of (+)-Dihydrocarveol, including its anti-inflammatory and antioxidant properties. However, more research is needed to understand these effects and their potential applications [, ].

(+)-Dihydrocarveol undergoes various chemical transformations, including oxidation and reduction reactions. One notable reaction involves its conversion to dihydrocarvone through the action of dihydrocarveol dehydrogenase, an enzyme that catalyzes the oxidation of dihydrocarveol to dihydrocarvone while reducing NAD^+ to NADH . Additionally, it can participate in esterification reactions, forming dihydrocarvyl acetate when reacted with acetic anhydride .

Research indicates that (+)-dihydrocarveol exhibits several biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains. Furthermore, it is evaluated for its safety profile; studies have demonstrated that it does not exhibit genotoxicity or significant toxicity in repeated dose studies . The compound may also have potential applications in therapeutic contexts due to its interactions with biological systems.

There are several methods for synthesizing (+)-dihydrocarveol:

  • Enzymatic Reduction: A notable method involves the use of enoate reductases from microorganisms such as Lactobacillus casei, which can reduce carvone to produce optically active dihydrocarveol .
  • Hydrogenation: Dihydrocarveol can be synthesized by hydrogenating carveol using metal catalysts under controlled conditions.
  • Pyrolysis: Another method includes the pyrolysis of specific esters derived from sobrerol, leading to the formation of dihydrocarveol as a product .

(+)-Dihydrocarveol finds applications primarily in the fragrance industry due to its appealing scent profile. It is used in perfumes and scented products as a flavoring agent. Additionally, its potential antimicrobial properties make it a candidate for use in personal care products and disinfectants.

Studies on the interactions of (+)-dihydrocarveol with biological systems indicate that it can be metabolized by various enzymes, including dihydrocarveol dehydrogenase. This enzyme facilitates its conversion into other compounds within metabolic pathways, suggesting a role in biotransformation processes . Furthermore, interaction studies have shown that it can influence cellular responses without significant toxicity.

Several compounds share structural similarities with (+)-dihydrocarveol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
CarveolMonoterpenoid alcohol with a similar bicyclic structurePrecursor to dihydrocarveol; more volatile
DihydrocarvoneKetone derivative of dihydrocarveolExhibits different biological activity
IsopulegolMonocyclic monoterpenoid alcoholSimilar scent profile; used as a flavoring agent
MentholCyclohexanol derivativeKnown for cooling sensation; widely used in products

The uniqueness of (+)-dihydrocarveol lies in its specific stereochemistry and resultant sensory properties, which differentiate it from these related compounds.

(+)-Dihydrocarveol contains three distinct stereogenic centers within its cyclohexanol framework, each contributing to the compound's overall stereochemical complexity [1] [18]. The stereogenic centers are located at carbon positions C-1, C-2, and C-5 of the cyclohexane ring system [1] [9]. These asymmetric carbon atoms are responsible for the existence of eight possible stereoisomeric forms of dihydrocarveol [2] [14].

The C-1 stereogenic center bears a hydroxyl group as the primary functional substituent, establishing this carbon as the site of the secondary alcohol functionality [1]. The electronic environment around this center is influenced by the adjacent cyclohexyl chain and the hydrogen atom, creating a chiral environment with specific spatial arrangements [9].

The C-2 stereogenic center is characterized by the presence of a methyl substituent that distinguishes it from other ring carbons [1] [9]. This carbon atom connects to the cyclohexyl framework and bears a hydrogen atom, with the methyl group providing the necessary asymmetric substitution pattern for chirality [9].

The C-5 stereogenic center features an isopropenyl group as its distinctive substituent [1] [9]. This carbon bears the prop-1-en-2-yl side chain that contains the characteristic double bond functionality, contributing significantly to the compound's structural identity within the menthane monoterpenoid family [11] [17].

Carbon PositionHybridizationSubstituentsConfiguration in (+)-DihydrocarveolPriority Sequence
C-1sp³H, OH, cyclohexyl chainSOH > cyclohexyl > H
C-2sp³H, CH₃, cyclohexyl chainScyclohexyl > CH₃ > H
C-5sp³H, isopropenyl group, cyclohexyl chainSisopropenyl > cyclohexyl > H

Absolute Configuration of (+)-Dihydrocarveol

The absolute configuration of (+)-dihydrocarveol corresponds to the (1S,2S,5S) stereochemical arrangement [1] [9]. This configuration designation follows the Cahn-Ingold-Prelog priority rules, where each stereogenic center is assigned either R or S configuration based on the priority sequence of its substituents [1].

The determination of absolute configuration relies on systematic analysis of substituent priorities at each chiral center [1] [9]. For the C-1 position, the hydroxyl group takes highest priority, followed by the cyclohexyl chain connection, with hydrogen receiving the lowest priority [1]. The spatial arrangement of these substituents in (+)-dihydrocarveol results in the S configuration when viewed according to standard stereochemical conventions [1].

At the C-2 position, the cyclohexyl chain connection receives highest priority over the methyl substituent, with hydrogen again ranking lowest [1] [9]. The three-dimensional arrangement of these groups establishes the S configuration for this stereogenic center [1].

The C-5 stereogenic center features the isopropenyl group as the highest priority substituent, followed by the cyclohexyl chain and hydrogen [1] [9]. The resulting spatial arrangement confirms the S configuration at this position, completing the (1S,2S,5S) absolute configuration designation [1].

Nuclear magnetic resonance spectroscopy provides experimental verification of stereochemical assignments through characteristic chemical shift patterns and coupling relationships [3] [19]. The spectroscopic data confirms the structural integrity and stereochemical purity of the (+)-dihydrocarveol enantiomer [3] [19].

Identification of (1S,2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for (+)-dihydrocarveol is (1S,2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol [1] [9]. This nomenclature explicitly defines both the structural framework and the absolute stereochemical configuration [1] [9].

The cyclohexan-1-ol portion of the name identifies the core six-membered ring structure with the hydroxyl functionality at position 1 [1] [9]. The 2-methyl designation specifies the location and nature of the first substituent on the cyclohexane ring [1] [9]. The 5-(prop-1-en-2-yl) component describes the isopropenyl side chain attached at position 5, with the prop-1-en-2-yl group representing the characteristic C=C(CH₃)₂ functionality [1] [9].

Spectroscopic identification of this configuration relies on nuclear magnetic resonance chemical shift analysis and coupling pattern recognition [19] [30]. Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for each carbon environment within the molecule [19]. The quaternary carbon of the isopropenyl group appears at approximately 149.8 parts per million, while the hydroxyl-bearing carbon resonates at 76.8 parts per million [19].

Carbon PositionCarbon Chemical Shift (ppm)Proton Chemical Shift (ppm)Structural Assignment
C-1108.9584.698 (vinyl H)Isopropenyl =CH₂
C-221.2381.034 (CH₃)Methyl group
C-318.6981.725 (CH₃)Methyl group
C-433.6181.214-2.010 (CH₂)Cyclohexyl CH₂
C-531.4581.766 (CH)Cyclohexyl CH
C-640.9381.085-1.689 (CH₂)Cyclohexyl CH₂
C-7149.7884.698 (vinyl H)Isopropenyl quaternary C
C-840.3981.214-2.010 (CH₂)Cyclohexyl CH₂
C-944.5181.766 (CH)Cyclohexyl CH
C-1076.7783.194 (CHOH)Hydroxyl-bearing carbon

Proton nuclear magnetic resonance analysis provides complementary structural information through characteristic chemical shift ranges and multiplicity patterns [19] [25]. The hydroxyl-bearing proton appears as a characteristic multiplet in the 3-4 parts per million region, while the vinyl protons of the isopropenyl group resonate around 4.7 parts per million [19] [25].

The complete stereoisomeric series of dihydrocarveol encompasses eight distinct configurations, with (+)-dihydrocarveol representing the (1S,2S,5S) form within this family [14] [18]. Enzymatic studies have confirmed that all eight stereoisomers serve as substrates for dihydrocarveol dehydrogenase, though with varying reaction rates [14] [18].

StereoisomerAbsolute ConfigurationIUPAC NameAlternative Name
(+)-Dihydrocarveol(1S,2S,5S)(1S,2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-olmenth-8-en-2-ol (1S,2S,4S)
(-)-Dihydrocarveol(1R,2R,5R)(1R,2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-olmenth-8-en-2-ol (1R,2R,4R)
(+)-Isodihydrocarveol(1S,2S,5R)(1S,2S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-olmenth-8-en-2-ol (1S,2S,4R)
(-)-Isodihydrocarveol(1R,2R,5S)(1R,2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-olmenth-8-en-2-ol (1R,2R,4S)

Relationship to p-Menthane Skeletal Framework

(+)-Dihydrocarveol belongs to the menthane monoterpenoid family, characterized by its structural foundation on the p-menthane backbone [11] [13] [17]. The p-menthane framework consists of a cyclohexane ring bearing a methyl group and an isopropyl-derived substituent at positions 1 and 4 respectively [11] [13].

The p-menthane skeletal system represents one of three possible menthane arrangements, with para-menthane being the most prevalent in natural monoterpenoids [11] [17]. The ortho- and meta-menthane variants occur less frequently and typically arise through alkyl migration processes from the more stable para-menthane framework [11] [17].

In (+)-dihydrocarveol, the p-menthane numbering system places the hydroxyl group at position 2 and the isopropenyl substituent at position 5, corresponding to the 4-position in classical menthane nomenclature [11] [13]. This arrangement classifies the compound as p-menth-8-en-2-ol, indicating the presence of a double bond between carbons 8 and 9 in the exocyclic isopropenyl side chain [11] [18].

Structural FeatureDescription in DihydrocarveolStereochemical Significance
Cyclohexane RingSix-membered saturated ringProvides conformational rigidity
C-1 Substituent (p-menthane numbering)Hydroxyl group (-OH)Creates C-1 stereogenic center
C-4 Substituent (p-menthane numbering)Isopropenyl group (-CH=C(CH₃)₂)Creates C-5 stereogenic center
C-2 Hydroxyl GroupSecondary alcohol functionalityCreates C-2 stereogenic center
Double Bond PositionC-8 to C-9 (exocyclic)Defines regioisomer designation
Molecular Frameworkp-Menth-8-en-2-olMonoterpenoid classification

The menthane framework provides the fundamental structural template that governs the conformational behavior and stereochemical properties of dihydrocarveol [11] [17]. The rigid cyclohexane ring system restricts molecular flexibility while the substituent pattern determines the specific stereochemical relationships between functional groups [11].

XLogP3

3

UNII

R6OW1F785H

Other CAS

38049-26-2
22567-21-1

Wikipedia

(+)-dihydrocarveol

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel-: INACTIVE

Dates

Modify: 2023-08-15

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